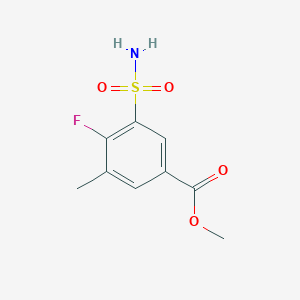
Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H9FNO4S It is a derivative of benzoic acid, featuring a fluorine atom, a methyl group, and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate typically involves the esterification of 4-fluoro-3-methyl-5-sulfamoylbenzoic acid. The reaction is carried out in the presence of a suitable alcohol, such as methanol, and a catalyst, often sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Reduction: Methyl 4-amino-3-methyl-5-sulfamoylbenzoate.
Oxidation: Methyl 4-fluoro-3-carboxy-5-sulfamoylbenzoate.
Scientific Research Applications
Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-sulfamoylbenzoate: Similar structure but lacks the methyl group.
Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but has a hydroxyl group instead of the sulfamoyl group.
Methyl 4-fluoro-3-methylbenzoate: Similar structure but lacks the sulfamoyl group.
Uniqueness
Methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate is unique due to the presence of both the fluorine atom and the sulfamoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10FNO4S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 4-fluoro-3-methyl-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO4S/c1-5-3-6(9(12)15-2)4-7(8(5)10)16(11,13)14/h3-4H,1-2H3,(H2,11,13,14) |
InChI Key |
STYPBSJDHRPFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















